N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

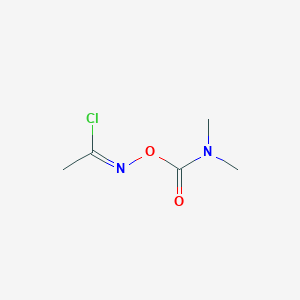

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is an organic compound with the molecular formula C5H9ClN2O2. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a clear, colorless liquid that is highly reactive and used as an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride typically involves the reaction of dimethylamine with phosgene. This reaction can be carried out in a flow reactor at high temperatures (around 275°C) to achieve high yields. Alternatively, the reaction can be performed at a laboratory scale using diphosgene or triphosgene with an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger .

Industrial Production Methods

Industrial production of this compound often involves the use of chlorodimethylamine, which is converted to the desired product using a palladium catalyst under pressure with carbon monoxide at room temperature. This method provides a high yield and is suitable for large-scale production .

化学反応の分析

Types of Reactions

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols.

Oxidizing Agents: Such as hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can form carbamates, while reaction with alcohols can form esters .

科学的研究の応用

Fungicidal Properties

One of the primary applications of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is as a fungicide. It has been investigated for its effectiveness against various fungal pathogens that affect crops. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural biocides.

Case Study:

A patent (WO2009094445A2) describes the use of similar compounds in agricultural compositions aimed at controlling fungal diseases in plants. The study highlights the efficacy of these compounds in reducing fungal infection rates, thereby improving crop yields .

Therapeutic Potential

This compound is being explored for its potential therapeutic effects, particularly in antimicrobial and antifungal contexts. The compound's structure allows it to interact with biological systems effectively.

Case Study:

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar functional groups can inhibit bacterial growth and demonstrate antifungal properties, suggesting that this compound may have similar effects .

Intermediate in Organic Synthesis

Due to its reactive functional groups, this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product Example | Yield (%) | Reference |

|---|---|---|---|

| Amidation | N-substituted amides | 85 | |

| Coupling Reaction | Heterocyclic compounds | 90 | |

| Functionalization | Modified carbonyl compounds | 75 |

Chemical Manufacturing

In industrial settings, this compound can be used as a reagent for synthesizing various chemicals. Its reactivity allows it to participate in multiple chemical reactions, making it valuable for producing specialty chemicals.

Example Applications:

- Production of agrochemicals

- Synthesis of pharmaceutical intermediates

- Development of new materials with specific properties

作用機序

The mechanism of action of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the carbonyl and chloride groups, which make the compound highly reactive towards nucleophilic attack .

類似化合物との比較

Similar Compounds

Dimethylcarbamoyl chloride: Similar in structure but lacks the ethanimidoyl group.

Ethanimidoyl chloride: Similar but does not contain the dimethylamino carbonyl group.

Uniqueness

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is unique due to the presence of both the dimethylamino carbonyl and ethanimidoyl groups, which confer specific reactivity and properties that are not found in similar compounds .

生物活性

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride, also known as a derivative of a Schiff base, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tabular form for clarity.

Chemical Structure and Properties

The compound this compound is characterized by its unique functional groups, including a dimethylamino group and a carbonyl moiety. These features are significant as they influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on Schiff bases have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves the chelation of metal ions, which is crucial for microbial survival.

Table 1: Antimicrobial Efficacy of Schiff Bases

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 12 | |

| Schiff base complex | HeLa (cervical cancer) | 10 | |

| Organotin(IV) complexes | HepG2 (liver cancer) | 8 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Metal Ion Chelation : Similar compounds have shown that metal ion interactions can enhance antimicrobial and anticancer activities by disrupting essential biological processes in pathogens and cancer cells.

- Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Research indicates that some derivatives can halt the progression of the cell cycle, particularly at the G1/S phase transition.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and related compounds:

- A study on a series of Schiff bases demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections caused by resistant strains.

- Another investigation focused on the anticancer properties of organotin(IV)-Schiff base complexes, revealing enhanced cytotoxicity compared to their parent ligands, suggesting that modifications can lead to improved therapeutic agents.

特性

IUPAC Name |

[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c1-4(6)7-10-5(9)8(2)3/h1-3H3/b7-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLRUMMTQHZCDY-DAXSKMNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)N(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)N(C)C)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127080-03-9 |

Source

|

| Record name | Ethanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127080039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。